N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide
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Description
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C24H30N4O3S and its molecular weight is 454.59. The purity is usually 95%.
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Scientific Research Applications
Neurokinin-1 Receptor Antagonism
Research by Harrison et al. (2001) discovered a compound with effective pre-clinical tests relevant to clinical efficacy in emesis and depression, hinting at possible applications in these areas for N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide (Harrison et al., 2001).
Synthesis and Rearrangement Studies
Mamedov et al. (2016) developed a novel one-pot synthetic approach for the synthesis of similar compounds, suggesting potential methods for creating this compound and its derivatives (Mamedov et al., 2016).
Orexin Receptor Antagonism
Dugovic et al. (2009) studied the role of certain antagonists on sleep in correlation with monoamine release, which might provide insights into the sleep modulation potential of similar compounds (Dugovic et al., 2009).
Inhibition of HIV-1 Replication
Research by Che et al. (2015) identified certain derivatives as inhibitors of HIV-1 replication, indicating a potential avenue for this compound in antiviral research (Che et al., 2015).
Role in Chemoreception
Shally et al. (2020) developed novel chemosensors for the identification of toxic ions, suggesting possible applications of this compound in the field of chemical sensing and environmental monitoring (Shally et al., 2020).
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3S/c1-27-10-9-18-15-17(7-8-20(18)27)21(28-11-13-31-14-12-28)16-25-23(29)24(30)26-19-5-3-4-6-22(19)32-2/h3-8,15,21H,9-14,16H2,1-2H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWSVQWOMHFWHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3SC)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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